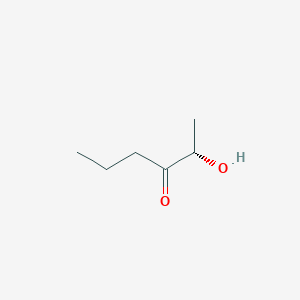

2S-Hydroxyhexan-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

152519-33-0 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

(2S)-2-hydroxyhexan-3-one |

InChI |

InChI=1S/C6H12O2/c1-3-4-6(8)5(2)7/h5,7H,3-4H2,1-2H3/t5-/m0/s1 |

InChI Key |

ZWBUSAWJHMPOEJ-YFKPBYRVSA-N |

SMILES |

CCCC(=O)C(C)O |

Isomeric SMILES |

CCCC(=O)[C@H](C)O |

Canonical SMILES |

CCCC(=O)C(C)O |

Synonyms |

3-Hexanone, 2-hydroxy-, (2S)- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of 2S-Hydroxyhexan-3-one?

An In-depth Technical Guide to the Chemical Properties of (2S)-Hydroxyhexan-3-one

Abstract

(2S)-Hydroxyhexan-3-one is an α-hydroxy ketone, a class of organic compounds featuring a hydroxyl group adjacent to a carbonyl group. This structural motif makes it a valuable chiral building block in organic synthesis. α-hydroxy ketones are significant precursors for various pharmaceuticals, including antidepressants and antitumor antibiotics, as well as for pheromones and flavor compounds[1][2][3]. (2S)-Hydroxyhexan-3-one, a specific enantiomer, has been identified as a natural product in the bacterium Corynebacterium glutamicum, an industrially important microorganism used for amino acid production[4][5]. This guide provides a summary of its known chemical properties, synthesis methodologies, and biological significance, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

Detailed experimental data for (2S)-Hydroxyhexan-3-one is not extensively available in the public literature. However, computational models provide valuable predicted properties for the (S)-enantiomer, its (R)-enantiomer, and the racemic mixture (2-Hydroxyhexan-3-one). These properties are essential for understanding its behavior in various chemical environments.

Table 1: Summary of Chemical Identifiers and Properties

| Property | (2S)-Hydroxyhexan-3-one | (2R)-Hydroxyhexan-3-one | Racemic 2-Hydroxyhexan-3-one | Citation(s) |

| IUPAC Name | (2S)-2-hydroxyhexan-3-one | (2R)-2-hydroxyhexan-3-one | 2-hydroxyhexan-3-one | [4][6][7] |

| Synonyms | (S)-2-Hydroxy-3-hexanone | (R)-2-hydroxy-3-hexanone | 1-Hydroxyethyl propyl ketone | [4][6][8] |

| CAS Number | 152519-33-0 | 125850-18-2 | 54073-43-7 | [4][6][8] |

| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ | C₆H₁₂O₂ | [4][8][9] |

| Molecular Weight | 116.16 g/mol | 116.16 g/mol | 116.16 g/mol | [4][6][9] |

| InChIKey | ZWBUSAWJHMPOEJ-YFKPBYRVSA-N | ZWBUSAWJHMPOEJ-RXMQYKEDSA-N | ZWBUSAWJHMPOEJ-UHFFFAOYSA-N | [4][6][7] |

Table 2: Computed Physicochemical Properties

| Property | (2S)-Enantiomer Value | (R)-Enantiomer Value | Racemic Value | Citation(s) |

| XLogP3-AA (LogP) | 0.5 | 0.5 | 0.5 | [4][6][7] |

| Hydrogen Bond Donor Count | 1 | 1 | 1 | [6][7] |

| Hydrogen Bond Acceptor Count | 2 | 2 | 2 | [6][7] |

| Rotatable Bond Count | 3 | 3 | 3 | [6][7] |

| Exact Mass | 116.083729621 Da | 116.083729621 Da | 116.083729621 Da | [4][6][7] |

| Topological Polar Surface Area | 37.3 Ų | 37.3 Ų | 37.3 Ų | [4][6][7] |

| Heavy Atom Count | 8 | 8 | 8 | [7] |

| Complexity | 78.6 | 78.6 | 78.6 | [4][6][7] |

Note: The properties listed in Table 2 are computationally derived and may differ from experimental values.

Synthesis and Experimental Protocols

The enantioselective synthesis of α-hydroxy ketones is a critical area of research due to their utility as chiral synthons[2]. While specific protocols for (2S)-Hydroxyhexan-3-one are not detailed in the provided literature, general and powerful methodologies can be applied. Biocatalytic methods are particularly effective, offering high regio- and stereoselectivity under mild conditions[1][2].

Experimental Protocol: Biocatalytic Reduction of a Diketone

This protocol describes a general method for producing an enantiomerically enriched α-hydroxy ketone, such as (2S)-Hydroxyhexan-3-one, using an aldo-keto reductase (AKR) enzyme. These enzymes catalyze the NADPH-dependent reduction of α-diketones[2][10].

Objective: To synthesize (2S)-Hydroxyhexan-3-one via the stereoselective reduction of 2,3-hexanedione.

Materials:

-

Substrate: 2,3-Hexanedione

-

Enzyme: A suitable aldo-keto reductase (AKR) with S-selectivity (e.g., AKR3C1, AKR5F)[10]

-

Cofactor: NADPH

-

Cofactor Regeneration System: Glucose-6-phosphate (G6P) and Glucose-6-phosphate dehydrogenase (G6PDH)[10]

-

Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Standard laboratory glassware and magnetic stirrer

-

Analytical equipment: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for enantiomeric excess (ee) determination.

Methodology:

-

Reaction Setup: In a reaction vessel, prepare a buffered solution containing the substrate, 2,3-hexanedione.

-

Cofactor and Regeneration: Add NADPH to the solution along with the components of the cofactor regeneration system, G6P and G6PDH. This system ensures a continuous supply of the reduced cofactor (NADPH) required by the AKR enzyme[10].

-

Enzyme Addition: Initiate the reaction by adding the purified aldo-keto reductase enzyme or whole cells overexpressing the enzyme.

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle stirring for a specified period (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.

-

Workup: Upon completion, terminate the reaction (e.g., by adding a water-immiscible organic solvent). Extract the product, (2S)-Hydroxyhexan-3-one, using ethyl acetate.

-

Purification and Analysis: Dry the organic phase (e.g., over anhydrous Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography if necessary. Determine the yield and enantiomeric excess of the final product using chiral GC or HPLC.

Biological Significance and Pathways

α-Hydroxy ketones are a functionally significant class of molecules found in numerous biological systems and are prized as intermediates in the synthesis of high-value chemicals[1][2].

Role as a Chiral Building Block

The development of efficient syntheses for enantiomerically pure α-hydroxy ketones is a major focus in the pharmaceutical industry[1]. These compounds serve as crucial building blocks for a range of biologically active molecules, including:

-

Selective inhibitors of amyloid-β protein production, relevant to Alzheimer's disease treatment[1].

-

Antitumor antibiotics such as Olivomycin A[1].

-

Pheromones and various foodstuff components[2].

The presence of two versatile functional groups, which can be readily transformed into diols, amino derivatives, or epoxides, makes them indispensable synthons in asymmetric synthesis[2].

Natural Occurrence in Corynebacterium glutamicum

(2S)-Hydroxyhexan-3-one has been identified as a natural product and metabolite in Corynebacterium glutamicum[4][5]. This bacterium is a non-pathogenic, Gram-positive soil bacterium widely used in the biotechnology industry for the large-scale production of amino acids, particularly L-glutamate and L-lysine[5]. The discovery of (2S)-Hydroxyhexan-3-one in this organism suggests its involvement in specific metabolic pathways, potentially as an intermediate in fatty acid or amino acid metabolism[5]. The study of its biosynthesis could unveil novel enzymatic functions and metabolic routes within this industrially vital microorganism[5].

Conclusion

(2S)-Hydroxyhexan-3-one is a chiral molecule of significant interest due to its role as a versatile building block in organic synthesis and its presence as a natural metabolite in the industrially relevant bacterium C. glutamicum. While comprehensive experimental data on its physical properties remains limited, computational data provides a solid foundation for its characterization. Established biocatalytic and chemical synthesis strategies for α-hydroxy ketones are applicable for its production, offering pathways to high-purity enantiomers required for pharmaceutical and fine chemical applications. Further research into its biosynthetic pathway in C. glutamicum could provide new insights into microbial metabolism and lead to novel biotechnological production methods.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. EP2316926B1 - Enantioselective production of alpha-hydroxy carbonyl compounds - Google Patents [patents.google.com]

- 3. Sustainable synthesis of chiral alpha-hydroxy ketones via dynamic kinetic resolution — Chair of Molecular Biotechnology — TU Dresden [tu-dresden.de]

- 4. 2S-Hydroxyhexan-3-one | C6H12O2 | CID 11073388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Hydroxyhexan-3-one | 54073-43-7 | Benchchem [benchchem.com]

- 6. (R)-2-hydroxy-3-hexanone | C6H12O2 | CID 15260947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Hydroxyhexan-3-one | C6H12O2 | CID 521486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Hydroxy-3-hexanone [webbook.nist.gov]

- 9. guidechem.com [guidechem.com]

- 10. Biocatalytic production of alpha-hydroxy ketones and vicinal diols by yeast and human aldo-keto reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of 2S-Hydroxyhexan-3-one in Corynebacterium glutamicum: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynebacterium glutamicum, a Gram-positive soil bacterium, is a cornerstone of industrial biotechnology, primarily known for its high-yield production of amino acids. While its primary metabolic pathways are well-characterized, the landscape of its secondary metabolites remains an area of active exploration. Among these is the chiral ketone, 2S-Hydroxyhexan-3-one, a molecule with potential significance in flavor, fragrance, and as a chiral building block for pharmaceuticals. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the natural occurrence of this compound in C. glutamicum. Due to the scarcity of specific quantitative data and established experimental protocols for this compound in this organism, this document also presents generalized methodologies for its detection and quantification, alongside a hypothetical biosynthetic pathway based on known enzymatic reactions.

Introduction

This compound is a naturally occurring alpha-hydroxy ketone. While its presence in Corynebacterium glutamicum has been noted in metabolomic databases, detailed studies on its biosynthesis, physiological role, and production titers are not extensively reported in publicly available scientific literature. The chirality of this molecule makes it a potentially valuable synthon in asymmetric synthesis, driving interest in its biological production. This guide aims to consolidate the known information and provide a framework for future research into this intriguing metabolite.

Quantitative Data

A thorough review of existing literature and metabolomic databases did not yield specific quantitative data regarding the concentration or production yield of this compound in wild-type or engineered Corynebacterium glutamicum strains. The tables below are structured to accommodate future findings and to highlight the current knowledge gap.

Table 1: Reported Concentrations of this compound in Corynebacterium glutamicum

| Strain | Growth Conditions | Intracellular Concentration | Extracellular Concentration | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: Comparison of Production Titers of Similar Alpha-Hydroxy Ketones in Microbial Systems

| Compound | Microorganism | Titer (g/L) | Cultivation Conditions | Reference |

| (R)-3-Hydroxybutan-2-one (Acetoin) | Bacillus subtilis | >10 | Fed-batch fermentation | [General knowledge, specific citation needed] |

| 2-Hydroxy-5-methyl-3-hexanone | Enzymatic Synthesis | Not Applicable | In vitro reaction | [1] |

| Data for this compound | C. glutamicum | Not Available |

Hypothetical Biosynthetic Pathway

The biosynthesis of alpha-hydroxy ketones in microorganisms is often catalyzed by thiamine diphosphate (ThDP)-dependent enzymes, such as acetolactate synthase, pyruvate decarboxylase, or benzoylformate decarboxylase. These enzymes facilitate the ligation of two alpha-keto acid molecules or an alpha-keto acid and an aldehyde.

Based on the structure of this compound, a plausible biosynthetic route in C. glutamicum could involve the condensation of a four-carbon and a two-carbon precursor. A likely ThDP-dependent enzyme could catalyze the ligation of alpha-ketobutyrate (derived from threonine metabolism) and acetaldehyde (derived from pyruvate).

References

Metabolic Pathway of 2-Hydroxy-3-hexanone in Bacteria: A Technical Guide

Abstract

While the complete metabolic pathway of 2S-Hydroxyhexan-3-one in bacteria is not yet fully elucidated, its presence in organisms such as Corynebacterium glutamicum suggests its role as a metabolic intermediate. This technical guide synthesizes current knowledge on the bacterial metabolism of analogous α-hydroxy ketones and aliphatic ketones to propose a putative metabolic pathway for this compound. This document provides a framework for researchers by detailing plausible enzymatic reactions, presenting representative quantitative data from related pathways, outlining key experimental protocols for pathway elucidation, and visualizing the proposed metabolic route and experimental workflows.

Introduction

This compound is an α-hydroxy ketone that has been identified in bacteria, including the industrially significant Corynebacterium glutamicum.[1] α-hydroxy ketones are a class of organic compounds that can serve as signaling molecules in bacterial communication.[2] Understanding the metabolic fate of such compounds is crucial for metabolic engineering, drug development, and a fundamental comprehension of bacterial physiology. This guide will explore a hypothetical metabolic pathway for this compound based on established principles of bacterial biochemistry.

Proposed Metabolic Pathway for this compound

The metabolism of this compound in bacteria is likely to proceed through one of two primary enzymatic routes: oxidation via a dehydrogenase or an oxygen-dependent cleavage via a monooxygenase.

Route 1: Oxidation by Dehydrogenase

The initial step in this proposed pathway involves the oxidation of the hydroxyl group of this compound by an NAD(P)+-dependent dehydrogenase. This reaction would yield the diketone, 2,3-hexanedione. Subsequently, the diketone can be cleaved, eventually leading to intermediates that can enter central carbon metabolism.

-

Step 1: Oxidation. An oxidoreductase, likely a hydroxyacid dehydrogenase, oxidizes this compound to 2,3-hexanedione, with the concomitant reduction of NAD+ or NADP+.

-

Step 2: Cleavage. The resulting 2,3-hexanedione could then be subject to hydrolytic or oxidative cleavage, breaking the carbon-carbon bond between the two carbonyl groups.

-

Step 3: Funneling into Central Metabolism. The products of cleavage, likely a carboxylic acid and an aldehyde, would be further metabolized to intermediates of central pathways such as the TCA cycle.

Route 2: Baeyer-Villiger Oxidation by Monooxygenase

An alternative pathway involves the action of a Baeyer-Villiger monooxygenase (BVMO). These enzymes catalyze the insertion of an oxygen atom adjacent to a carbonyl group, forming an ester.

-

Step 1: Oxygen Insertion. A ketone monooxygenase would catalyze the NADPH-dependent insertion of an oxygen atom into this compound to form an ester, such as propyl 2-hydroxypropanoate.

-

Step 2: Hydrolysis. An esterase would then hydrolyze the ester into propionate and lactate (2-hydroxypropanoate).

-

Step 3: Entry into Central Metabolism. Propionate and lactate are common metabolites that can be readily assimilated into central metabolic pathways.

Below is a DOT script for the proposed metabolic pathways.

Caption: Proposed metabolic pathways for this compound in bacteria.

Quantitative Data from Analogous Pathways

Direct quantitative data for the metabolism of this compound is not available. However, data from studies on similar enzymes and pathways in bacteria can provide a valuable reference point for researchers.

Table 1: Kinetic Parameters of Acetone Monooxygenase from Gordonia sp. strain TY-5

This table presents the steady-state kinetic parameters of acetone monooxygenase (ACMO), a Baeyer-Villiger monooxygenase that acts on small ketones. This data is representative of the type of enzyme that could be involved in Route 2 of the proposed pathway.

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Butanone | 2.9 ± 0.3 | 2.5 ± 0.1 | 8.6 x 105 |

| Cyclobutanone | 1.8 ± 0.2 | 2.6 ± 0.1 | 1.4 x 106 |

| NADPH | 6.7 ± 0.8 | - | - |

| (Data adapted from a kinetic analysis of ACMO)[3] |

Table 2: Metabolic Flux Distribution in Lysine-Producing Corynebacterium glutamicum

This table shows the in vivo carbon flux distribution in the central metabolism of Corynebacterium glutamicum, the organism in which this compound has been identified. This provides context for how intermediates from the proposed pathway might be assimilated. The values are normalized to the glucose uptake rate.

| Pathway/Reaction | Flux on Glucose (%) | Flux on Fructose (%) |

| Glycolysis | 100 | 100 |

| Pentose Phosphate Pathway | 55.7 | Varies |

| Pyruvate Dehydrogenase | 70.9 | 95.2 |

| TCA Cycle | High | Lower |

| Lysine Biosynthesis | 27.4 | Varies |

| (Data adapted from metabolic flux analyses of C. glutamicum)[1][4][5][6] |

Experimental Protocols

The elucidation of the metabolic pathway of this compound requires a combination of techniques to identify intermediates, characterize enzymes, and quantify metabolic fluxes.

Protocol for Metabolite Extraction and Identification

This protocol is designed for the extraction and identification of intracellular metabolites from bacterial cultures, which is a crucial first step in pathway elucidation.

1. Bacterial Culture and Quenching:

- Grow the bacterial strain of interest in a suitable medium, with and without the addition of this compound.

- Rapidly quench the metabolism by mixing the culture with cold methanol (-40°C) to a final concentration of 60% (v/v).[7][8]

- Harvest the cells by centrifugation at a low temperature.

2. Metabolite Extraction:

- Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water).

- Lyse the cells using methods such as bead beating or sonication.[7]

- Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

3. Sample Derivatization (for GC-MS):

- Dry the metabolite extract under a stream of nitrogen or by lyophilization.

- Perform a two-step derivatization: first with an oximation reagent (e.g., methoxyamine hydrochloride in pyridine) to protect carbonyl groups, followed by silylation (e.g., with MSTFA) to increase the volatility of polar metabolites.[9][10]

4. GC-MS/LC-MS Analysis:

- Analyze the derivatized (GC-MS) or underivatized (LC-MS) samples.

- Identify metabolites by comparing their mass spectra and retention times to a reference library.[9][11]

The following DOT script visualizes the experimental workflow for metabolite identification.

Caption: Workflow for metabolite extraction and identification.

Protocol for Enzyme Assays

Once putative enzymes are identified through genomic or proteomic approaches, their activity needs to be confirmed in vitro.

1. Preparation of Cell-Free Extract:

- Grow a larger volume of the bacterial culture.

- Harvest the cells and resuspend them in a suitable buffer.

- Lyse the cells (e.g., by sonication or French press) and clarify the lysate by centrifugation to obtain a cell-free extract.

2. Spectrophotometric Assay for Oxidoreductases:

- This assay measures the change in absorbance of NAD(P)H at 340 nm.[12]

- Prepare a reaction mixture containing buffer, this compound, and NAD(P)+.

- Initiate the reaction by adding the cell-free extract.

- Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NAD(P)H (for oxidation of the substrate) or the decrease in absorbance for the reverse reaction.

3. Assay for Monooxygenases:

- Monooxygenase activity can be assayed by measuring the consumption of NADPH at 340 nm or by monitoring oxygen consumption using an oxygen electrode.[13][14]

- The reaction mixture should contain buffer, this compound, and NADPH.

- The reaction is initiated by the addition of the enzyme source.

The logical relationship for selecting an appropriate enzyme assay is depicted in the following DOT script.

Caption: Decision tree for selecting an appropriate enzyme assay.

Conclusion and Future Directions

This technical guide provides a foundational framework for investigating the metabolic pathway of this compound in bacteria. The proposed pathways, based on known bacterial metabolic strategies for similar compounds, offer testable hypotheses for future research. The provided experimental protocols and representative data serve as a practical starting point for researchers in this area.

Future work should focus on:

-

Identification of intermediates: Using the described metabolomics protocols to identify the downstream products of this compound metabolism in Corynebacterium glutamicum and other relevant bacteria.

-

Enzyme identification and characterization: Employing proteomic and genomic approaches to identify the specific enzymes responsible for the observed metabolic transformations, followed by their purification and kinetic characterization.

-

Metabolic flux analysis: Utilizing 13C-labeled this compound to trace its fate and quantify the flux through the elucidated pathway.

A thorough understanding of this pathway will not only contribute to our knowledge of bacterial metabolism but also open avenues for the bio-based production of valuable chemicals and the development of novel antimicrobial strategies.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Bacterial gene regulation by alpha-hydroxyketone signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic characterization of acetone monooxygenase from Gordonia sp. strain TY-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic fluxes in Corynebacterium glutamicum during lysine production with sucrose as carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative Metabolic Flux Analysis of Lysine-Producing Corynebacterium glutamicum Cultured on Glucose or Fructose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic Fluxes in Corynebacterium glutamicum during Lysine Production with Sucrose as Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 11. Metabolome Analysis of Gram-Positive Bacteria such as Staphylococcus aureus by GC-MS and LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 12. Enzyme Activity Measurement for Oxidoreductases Using Spectrophotometric Assays - Creative Enzymes [creative-enzymes.com]

- 13. A novel ketone monooxygenase from Pseudomonas cepacia. Purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Biological Function of (S)-2-Hydroxy-3-hexanone

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxy-3-hexanone is an organic compound belonging to the class of alpha-hydroxy ketones. While the broader class of alpha-hydroxy ketones serves as crucial building blocks in the synthesis of various biologically active compounds and pharmaceuticals, the specific biological functions of (S)-2-Hydroxy-3-hexanone are narrowly defined in current scientific literature.[1][2][3] This technical guide aims to provide a comprehensive overview of the known biological roles of (S)-2-Hydroxy-3-hexanone, with a particular focus on its well-documented activity as an insect pheromone. It must be noted that, at present, there is a significant lack of data regarding its biological functions, signaling pathways, and therapeutic potential in mammalian systems relevant to drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Hydroxy-3-hexanone is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | [4][5][6] |

| Molecular Weight | 116.16 g/mol | [4][5] |

| CAS Registry Number | 54073-43-7 | [4][6] |

| IUPAC Name | (2S)-2-hydroxyhexan-3-one | [7] |

| Synonyms | 3-Hexanone, 2-hydroxy-, (2S)-; (S)-2-Hydroxy-3-hexanone | [7] |

Primary Biological Function: Insect Pheromone

The most extensively documented biological function of (S)-2-Hydroxy-3-hexanone and its analogs is their role as pheromones in several insect species. Pheromones are chemical substances produced and released into the environment by an animal that affect the behavior or physiology of others of its species.

Role in Longhorn Beetles (Hylotrupes bajulus and Pyrrhidium sanguineum)

Research has identified (3R)-3-hydroxy-2-hexanone, a structurally related compound, as a male-produced sex pheromone in the longhorn beetles Hylotrupes bajulus and Pyrrhidium sanguineum.[8] While the specific stereoisomer differs slightly, this highlights the role of small hydroxy-ketones in insect communication and reproduction. The synthesis of these enantiomerically pure compounds has been crucial for their identification and for studying their biological activity.[8]

Attraction of the Coffee White Stem Borer (Xylotrechus quadripes)

While direct evidence for (S)-2-Hydroxy-3-hexanone is limited, a related compound, (S)-2-hydroxy-3-decanone, has been identified as a potential attractant for the female coffee white stem borer.[9] This suggests that the 2-hydroxy-3-alkanone moiety is a key structural feature for pheromonal activity in this species.

Signaling Pathway and Mechanism of Action

The signaling pathway for (S)-2-Hydroxy-3-hexanone as an insect pheromone involves its detection by specialized olfactory receptor neurons in the antennae of the receiving insect. This interaction triggers a signal transduction cascade that ultimately leads to a behavioral response, such as attraction and mating behavior. A simplified workflow for the identification of such pheromones is presented below.

Quantitative Data

Quantitative data on the biological activity of (S)-2-Hydroxy-3-hexanone is primarily related to its efficacy as an insect attractant. For instance, studies on related compounds have determined the optimal dosage for attracting target species in field traps. However, there is a lack of quantitative data such as IC50 or EC50 values in the context of drug development or mammalian cell-based assays.

Experimental Protocols

Synthesis of 2-Hydroxy-3-alkanones

A general method for the synthesis of enantiomers of 2-hydroxy-3-alkanones involves the use of lactic acid ester precursors.[10] This synthetic route allows for the production of specific stereoisomers for use in biological assays.

General Protocol Outline:

-

Starting Material: Enantiomerically pure lactic acid ester.

-

Reaction Steps: A multi-step synthesis involving the introduction of the appropriate alkyl chain.

-

Purification: Purification of the final product using techniques such as column chromatography.

-

Characterization: Confirmation of the structure and purity using methods like NMR and mass spectrometry.

Relevance to Drug Development: The Role of Alpha-Hydroxy Ketones

While (S)-2-Hydroxy-3-hexanone itself has not been a focus of drug discovery efforts, the alpha-hydroxy ketone functional group is present in many biologically active natural products and serves as a valuable synthon in organic synthesis.[2] These compounds are recognized as important building blocks for the synthesis of pharmaceuticals.[1] The introduction of a hydroxyl group can significantly alter the physicochemical properties of a molecule, which is a key consideration in medicinal chemistry.

Conclusion

The primary and well-established biological function of (S)-2-Hydroxy-3-hexanone and its close analogs is their role as insect pheromones. While this is a significant area of research in chemical ecology and pest management, there is a notable absence of data regarding the biological effects, signaling pathways, and therapeutic potential of (S)-2-Hydroxy-3-hexanone in mammalian systems. For researchers and professionals in drug development, the broader class of alpha-hydroxy ketones remains an important structural motif and a source of building blocks for the synthesis of novel therapeutic agents. Future research may uncover new biological roles for (S)-2-Hydroxy-3-hexanone, but based on current scientific literature, its direct application in drug development is not apparent.

References

- 1. Sustainable synthesis of chiral alpha-hydroxy ketones via dynamic kinetic resolution — Chair of Molecular Biotechnology — TU Dresden [tu-dresden.de]

- 2. researchgate.net [researchgate.net]

- 3. Biocatalytic production of alpha-hydroxy ketones and vicinal diols by yeast and human aldo-keto reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. 2-Hydroxyhexan-3-one | C6H12O2 | CID 521486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Hydroxy-3-hexanone [webbook.nist.gov]

- 7. 2S-Hydroxyhexan-3-one | C6H12O2 | CID 11073388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of (2S)-Hydroxyhexan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2S)-Hydroxyhexan-3-one (also known as (S)-2-Hydroxy-3-hexanone), a naturally occurring alpha-hydroxy ketone. This document compiles available experimental and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and workflow visualizations are included to support research and development activities.

Introduction

(2S)-Hydroxyhexan-3-one is a chiral molecule with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol . It has been identified as a natural product in Corynebacterium glutamicum. The presence of both a hydroxyl and a ketone functional group makes it a versatile chiral building block in organic synthesis. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and utilization in further chemical transformations. While experimental spectroscopic data for this specific enantiomer is not widely published, this guide consolidates the available information and provides predicted data to aid researchers.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted values. Experimental data should be obtained for confirmation.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet | 1H | H-2 |

| ~2.5 | Triplet | 2H | H-4 |

| ~1.5 | Sextet | 2H | H-5 |

| ~1.3 | Doublet | 3H | H-1 |

| ~0.9 | Triplet | 3H | H-6 |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~212 | C-3 (C=O) |

| ~75 | C-2 (CH-OH) |

| ~36 | C-4 (CH₂) |

| ~18 | C-5 (CH₂) |

| ~18 | C-1 (CH₃) |

| ~14 | C-6 (CH₃) |

Infrared (IR) Spectroscopy

Note: The following are expected characteristic absorption bands based on the functional groups present in 2S-Hydroxyhexan-3-one.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad | O-H stretch (hydroxyl group) |

| 2960 - 2870 | Strong | C-H stretch (alkane) |

| ~1715 | Strong | C=O stretch (ketone) |

| 1200 - 1000 | Strong | C-O stretch (hydroxyl group) |

Mass Spectrometry (MS)

The following experimental mass spectrometry data is for 2-Hydroxyhexan-3-one. The fragmentation pattern for the (2S)-enantiomer is expected to be identical.

| m/z | Relative Intensity | Assignment |

| 117.091 | - | [M+H]⁺ (Protonated Molecule) |

| 71 | 64% | [C₄H₇O]⁺ |

| 55 | 59% | [C₄H₇]⁺ or [C₃H₃O]⁺ |

| 45 | 87% | [C₂H₅O]⁺ |

| 43 | 100% (Base Peak) | [C₂H₃O]⁺ or [C₃H₇]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder or the solvent.

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) for volatile compounds or direct infusion for pure samples.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that often yields the protonated molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualized Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: A typical workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

IUPAC name and CAS number for 2S-Hydroxyhexan-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (2S)-Hydroxyhexan-3-one, a chiral alpha-hydroxy ketone. The document details its chemical identity, physicochemical properties, a detailed experimental protocol for its enantioselective synthesis, and its role within the metabolic context of Corynebacterium glutamicum.

Chemical Identity and Properties

(2S)-Hydroxyhexan-3-one is the (S)-enantiomer of 2-hydroxyhexan-3-one. Alpha-hydroxy ketones, also known as acyloins, are a significant class of organic compounds that serve as versatile building blocks in the synthesis of more complex molecules, including natural products and pharmaceuticals.[1]

| Identifier | Value |

| IUPAC Name | (2S)-2-hydroxyhexan-3-one[2][3] |

| CAS Number | 152519-33-0[2] |

| Racemate CAS No. | 54073-43-7[4][5] |

| Molecular Formula | C₆H₁₂O₂[2][3] |

| Molecular Weight | 116.16 g/mol [2][3] |

| InChI Key | ZWBUSAWJHMPOEJ-YFKPBYRVSA-N[2][3] |

| Canonical SMILES | CCCC(=O)--INVALID-LINK--O[2][3] |

| Synonyms | (S)-2-Hydroxy-3-hexanone, 3-Hexanone, 2-hydroxy-, (2S)-[2] |

Physicochemical Data

Quantitative data for (2S)-Hydroxyhexan-3-one is summarized below. Experimental data for this specific enantiomer is limited in public literature; therefore, data for the racemate and high-quality computed values are included for completeness.

| Property | Value | Source |

| XLogP3 (Computed) | 0.5 | PubChem[2][3] |

| Hydrogen Bond Donor Count | 1 | PubChem[2][3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2][3] |

| Rotatable Bond Count | 3 | PubChem[2][3] |

| Exact Mass | 116.083729621 Da | PubChem[2][3] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[2][3] |

| Kovats Retention Index | 895.5 (Semi-standard non-polar column) | NIST[6] (for racemate) |

Experimental Protocols

Enantioselective Synthesis of (S)-Oct-5-en-4-ol

-

Apparatus Setup: Under an inert atmosphere of argon, equip a flame-dried, two-neck round-bottom flask with a magnetic stir bar and a rubber septum.

-

Reagent Preparation: In the flask, dissolve the chiral catalyst, such as a Nickel-based complex with a chiral ligand (e.g., (S)-BINAP), in a suitable anhydrous solvent like THF.

-

Addition of Reactants: Cool the solution to the optimal temperature (e.g., 0 °C or -20 °C). Sequentially add 1-pentyne (1.0 eq) and freshly distilled propanal (1.2 eq) via syringe.

-

Reductive Coupling: Add a reducing agent, such as a silane (e.g., triethylsilane, 1.5 eq), dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at the specified temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (S)-oct-5-en-4-ol.

Ozonolysis to (2S)-Hydroxyhexan-3-one

-

Apparatus Setup: Dissolve the purified (S)-oct-5-en-4-ol (1.0 eq) in an appropriate solvent (e.g., dichloromethane or methanol) in a three-neck flask equipped with a gas inlet tube and a magnetic stir bar. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: Bubble ozone gas through the solution. The reaction is typically complete when a persistent blue color is observed, indicating an excess of ozone.

-

Reductive Workup: Purge the solution with argon or nitrogen to remove excess ozone. Add a reducing agent, such as dimethyl sulfide (DMS, 2.0 eq) or triphenylphosphine (TPP, 1.5 eq), and allow the mixture to warm slowly to room temperature overnight.

-

Purification: Concentrate the reaction mixture under reduced pressure. Purify the resulting crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product, (2S)-Hydroxyhexan-3-one.

-

Characterization: Confirm the structure and enantiomeric purity using NMR spectroscopy, chiral GC or HPLC, and polarimetry.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the logical workflow for the enantioselective synthesis of (2S)-Hydroxyhexan-3-one as described in the protocol above.

Caption: Logical workflow for the synthesis of (2S)-Hydroxyhexan-3-one.

Putative Biosynthetic Pathway

(2S)-Hydroxyhexan-3-one has been identified as a metabolite in Corynebacterium glutamicum.[2][3] This bacterium is well-known for its robust central carbon metabolism, which provides precursors for a vast array of compounds.[8][9][10] While the specific enzymatic steps leading to this molecule are not fully elucidated, a putative pathway can be proposed starting from the central metabolite pyruvate. This pathway likely involves the condensation of pyruvate-derived units and subsequent reduction steps, analogous to the biosynthesis of other branched-chain keto acids.[11]

References

- 1. EP2316926B1 - Enantioselective production of alpha-hydroxy carbonyl compounds - Google Patents [patents.google.com]

- 2. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2S-Hydroxyhexan-3-one | C6H12O2 | CID 11073388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy-3-hexanone [webbook.nist.gov]

- 5. 2-Hydroxy-3-hexanone [webbook.nist.gov]

- 6. 2-Hydroxyhexan-3-one | C6H12O2 | CID 521486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. α-Hydroxy carbonyl compound synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Pathway analysis and metabolic engineering in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic engineering of Corynebacterium glutamicum aimed at alternative carbon sources and new products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic Engineering of Corynebacterium glutamicum for 2-Ketoisovalerate Production - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of 2S-Hydroxyhexan-3-one

This technical guide provides a comprehensive overview of 2S-Hydroxyhexan-3-one, a naturally occurring alpha-hydroxy ketone. The document is intended for researchers, scientists, and drug development professionals, detailing its discovery, methods for its isolation and synthesis, and its known biological significance. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.

Introduction

This compound is an alpha-hydroxy ketone that has been identified in both microbial and insect systems. As a chiral molecule, its specific stereochemistry plays a crucial role in its biological activity. This guide will explore its presence in the bacterium Corynebacterium glutamicum and as a component of an insect pheromone blend, providing a foundation for further research and potential applications.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 2-Hydroxyhexan-3-one is presented below. It is important to note that while some data is available for the racemic mixture, data specific to the 2S-enantiomer is limited.

Table 1: Physicochemical Properties of 2-Hydroxyhexan-3-one

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 116.16 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | (2S)-2-hydroxyhexan-3-one | --INVALID-LINK--[2] |

| CAS Number | 54073-43-7 (racemate) | --INVALID-LINK--[3][4] |

| Appearance | Colorless liquid (estimated) | N/A |

| Boiling Point | 167 °C (racemate, predicted) | N/A |

Table 2: Spectroscopic Data for 2-Hydroxyhexan-3-one (Racemate)

| Spectroscopy | Data | Source |

| ¹H NMR | No experimental data found for the pure compound. A general spectrum for a similar compound, 2-ethyl-1-hydroxy-3-hexanone, is available.[5] | N/A |

| ¹³C NMR | No experimental data found for the pure compound. | N/A |

| Mass Spec (GC-MS) | m/z: 43 (100%), 55 (80%), 29 (60%), 71 (50%), 87 (40%), 116 (M+, 5%) | --INVALID-LINK--[1] |

| IR Spectroscopy | No experimental data found for the pure compound. A general spectrum for a similar compound, 2-hydroxymethyl-1,5-diphenyl-3-pentanone, shows a characteristic O-H stretch around 3438 cm⁻¹ and a C=O stretch around 1708 cm⁻¹.[5] | N/A |

Natural Occurrence and Biological Significance

This compound has been identified in two distinct natural sources, suggesting diverse biological roles.

Presence in Corynebacterium glutamicum

This alpha-hydroxy ketone has been reported as a metabolite in Corynebacterium glutamicum, a gram-positive soil bacterium widely used in the industrial production of amino acids. While its precise role in the metabolism of C. glutamicum is not fully elucidated, it is hypothesized to be a byproduct of amino acid catabolism, potentially arising from the degradation of isoleucine. Alpha-hydroxy ketones are also known to function as signaling molecules in some bacteria, participating in quorum sensing pathways that regulate gene expression in response to cell population density.[6]

Role as an Insect Pheromone Component

(S)-2-hydroxyhexan-3-one has been identified as a minor component of the male-produced aggregation pheromone of the longhorned beetle, Anelaphus inflaticollis. The primary component of this pheromone blend is (R)-3-hydroxyhexan-2-one. The presence of specific stereoisomers in pheromone blends is critical for species-specific communication and mating behavior.

Experimental Protocols

This section provides detailed methodologies for the isolation and synthesis of this compound.

Isolation of Volatile Metabolites from Corynebacterium glutamicum Culture

This protocol is adapted from general methods for the extraction of volatile organic compounds from bacterial cultures.[7]

Objective: To isolate and identify this compound from a liquid culture of Corynebacterium glutamicum.

Materials:

-

Corynebacterium glutamicum strain (e.g., ATCC 13032)

-

LBG medium (Luria-Bertani medium with 10 g/L glucose)

-

Solid Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Incubator shaker

-

Sterile culture flasks and consumables

Procedure:

-

Cultivation: Inoculate a single colony of C. glutamicum into 10 mL of LBG medium and grow overnight at 30°C with shaking (220 rpm). Transfer the overnight culture to 100 mL of fresh LBG medium in a 500 mL flask to an initial OD₆₀₀ of 0.1. Incubate at 30°C with shaking until the mid-exponential growth phase is reached (approx. 8-10 hours).

-

Headspace Sampling: Transfer 10 mL of the culture into a 20 mL headspace vial and seal with a PTFE/silicone septum.

-

SPME Extraction: Condition the SPME fiber according to the manufacturer's instructions. Pierce the septum of the headspace vial with the SPME needle and expose the fiber to the headspace above the liquid culture for 30 minutes at 50°C.

-

GC-MS Analysis: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes.

-

Data Analysis: Analyze the resulting chromatogram and mass spectra. Compare the retention time and mass spectrum of the peaks with a synthetic standard of this compound for positive identification.

Enantioselective Synthesis of this compound

This protocol is a proposed synthetic route adapted from the enzymatic synthesis of a structurally similar alpha-hydroxy ketone, 2-hydroxy-5-methyl-3-hexanone.[8][9]

Objective: To synthesize this compound with high enantiomeric excess.

Materials:

-

Pyruvate decarboxylase (from Saccharomyces cerevisiae)

-

Thiamine pyrophosphate (TPP)

-

Magnesium chloride (MgCl₂)

-

Butyraldehyde

-

Pyruvic acid

-

Citrate buffer (pH 6.0)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Chiral GC column for enantiomeric excess determination

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve pyruvic acid (10 mmol) and butyraldehyde (10 mmol) in 50 mL of citrate buffer (0.1 M, pH 6.0).

-

Cofactor and Enzyme Addition: Add TPP (0.1 mmol) and MgCl₂ (0.1 mmol) to the reaction mixture. Finally, add pyruvate decarboxylase (1000 units).

-

Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or GC.

-

Extraction: After the reaction is complete, extract the mixture with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient.

-

Chiral Analysis: Determine the enantiomeric excess of the purified product by chiral gas chromatography.

Putative Biosynthetic Pathway in Corynebacterium glutamicum

The biosynthesis of this compound in Corynebacterium glutamicum is likely linked to the catabolism of L-isoleucine. A putative pathway is proposed below, based on known metabolic pathways in this bacterium.

The degradation of L-isoleucine is initiated by a transaminase, converting it to α-keto-β-methylvalerate. This intermediate is then decarboxylated to form 2-methylbutyryl-CoA. It is hypothesized that a subsequent oxidation and rearrangement could lead to the formation of this compound. Further research is required to fully elucidate the enzymatic steps involved.

Conclusion

This compound is a chiral molecule of biological interest due to its presence in both industrially important bacteria and insect communication systems. This guide has provided a summary of its known properties, detailed protocols for its isolation and synthesis, and a putative biosynthetic pathway. Further research into its precise biological functions and the development of efficient and scalable production methods could unlock its potential for various applications, including in the fields of biocatalysis, pest management, and as a chiral building block in organic synthesis.

References

- 1. 2-Hydroxyhexan-3-one | C6H12O2 | CID 521486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-2-hydroxy-3-hexanone | C6H12O2 | CID 15260947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-3-hexanone [webbook.nist.gov]

- 4. 2-Hydroxy-3-hexanone [webbook.nist.gov]

- 5. rsc.org [rsc.org]

- 6. Bacterial gene regulation by alpha-hydroxyketone signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Corynebacterium glutamicum Fermentation on the Volatile Flavors of the Enzymatic Hydrolysate of Soybean Protein Isolate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Enigmatic Role of 2S-Hydroxyhexan-3-one: Beyond a Simple Monosaccharide Classification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2S-Hydroxyhexan-3-one, a chiral alpha-hydroxy ketone, holds a unique position at the intersection of microbial metabolism and flavor chemistry. While broadly classified as a monosaccharide due to its polyhydroxy ketone structure, this classification belies a more nuanced and scientifically intriguing role.[1][2][3] This technical guide delves into the current understanding of this compound, moving beyond its simple sugar label to explore its biosynthesis, potential biological significance, and the experimental methodologies crucial for its study. For researchers in drug development and the broader scientific community, understanding the subtleties of such molecules can unlock new avenues for therapeutic intervention and biotechnological application.

Chemical and Physical Properties

A comprehensive understanding of this compound begins with its fundamental chemical and physical characteristics. This data provides the foundation for designing analytical methods and understanding its potential interactions in biological systems.

| Property | Value | Source |

| Molecular Formula | C6H12O2 | [2] |

| Molecular Weight | 116.16 g/mol | [2] |

| IUPAC Name | (2S)-2-hydroxyhexan-3-one | [3] |

| CAS Number | 54073-43-7 (for 2-Hydroxyhexan-3-one) | [4] |

| ChEBI ID | CHEBI:137758 | [3] |

| SMILES | CCCC(=O)--INVALID-LINK--O | [3] |

The Monosaccharide Misnomer: A Deeper Look at its Biological Context

While technically a polyhydroxy ketone, labeling this compound as a monosaccharide can be misleading. Traditional monosaccharides, such as glucose, are primary sources of energy and key components of cellular structures. In contrast, this compound's known biological context is primarily as a metabolite in the bacterium Corynebacterium glutamicum, an organism of significant industrial importance for amino acid production.[3][5]

Its role as a flavor compound further distinguishes it from typical monosaccharides. Alpha-hydroxy ketones are recognized as important contributors to the flavor profiles of various foods.[5] The formation of such compounds is often linked to the chemical conversion of alpha-keto acids during fermentation and other food processing methods.[6][7]

Biosynthesis and Metabolic Significance

The presence of this compound in Corynebacterium glutamicum points to its involvement in the intricate metabolic network of this bacterium. While a complete, detailed biosynthetic pathway remains to be fully elucidated, the formation of alpha-hydroxy ketones in microorganisms is often linked to the metabolism of amino acids and lipids.[8][9][10]

A plausible biosynthetic route involves the enzymatic conversion of precursor molecules derived from central carbon metabolism. The following diagram illustrates a generalized potential pathway for the formation of alpha-hydroxy ketones in bacteria, which could be analogous to the synthesis of this compound.

Caption: Postulated biosynthetic pathway of this compound.

Further research is required to identify the specific enzymes and regulatory mechanisms governing the production of this compound in Corynebacterium glutamicum. Understanding this pathway could have significant implications for metabolic engineering and the production of valuable chiral building blocks.[9][11]

Signaling Pathways: An Unexplored Frontier

Currently, there is no direct evidence to suggest that this compound plays a role in cellular signaling pathways. However, the broader class of ketones and their derivatives have been shown to act as signaling molecules in various biological contexts. For instance, short-chain fatty acids and ketone bodies can modulate cellular signaling through epigenetic modifications and receptor interactions.[12][13] The structural similarity of this compound to these molecules suggests that a signaling role, while not yet discovered, cannot be entirely ruled out. Future research in this area could reveal novel biological functions for this and other alpha-hydroxy ketones.

The logical relationship for investigating a potential signaling role is outlined below.

Caption: Workflow for investigating the potential signaling role of this compound.

Experimental Protocols

The study of this compound necessitates robust and specific experimental protocols. Below are methodologies for its synthesis and analysis, adapted from established procedures for similar alpha-hydroxy ketones.

Enzymatic Synthesis of Chiral Alpha-Hydroxy Ketones

The stereoselective synthesis of chiral alpha-hydroxy ketones is of significant interest for the production of enantiomerically pure compounds.[14][15][16] Butanediol dehydrogenases have been shown to catalyze the asymmetric reduction of prochiral 1,2-diketones to the corresponding alpha-hydroxy ketones.[15][17]

Objective: To synthesize (2S)-2-Hydroxyhexan-3-one from 2,3-hexanedione using a stereoselective enzymatic reduction.

Materials:

-

2,3-hexanedione

-

(R)-selective 2,3-butanediol dehydrogenase (e.g., from Bacillus clausii)[15]

-

NADH or NADPH as a cofactor

-

Enzyme membrane reactor (for continuous production)[17]

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Prepare a reaction mixture containing the buffer, 2,3-hexanedione, and the NADH/NADPH cofactor.

-

Initiate the reaction by adding the 2,3-butanediol dehydrogenase.

-

Incubate the reaction at an optimal temperature for the enzyme (e.g., 30°C) with gentle agitation.

-

Monitor the reaction progress using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the product.

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the resulting this compound using column chromatography.

Analytical Methodology: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of chiral compounds like this compound requires techniques that can separate and identify enantiomers. Chiral GC-MS is a powerful tool for this purpose.[18][19]

Objective: To separate and quantify the enantiomers of 2-hydroxyhexan-3-one.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Chiral capillary column (e.g., β-DEX 225)[19]

-

Autosampler

Procedure:

-

Sample Preparation: Dissolve the sample containing 2-hydroxyhexan-3-one in a suitable volatile solvent (e.g., hexane or dichloromethane). Derivatization may be necessary to improve volatility and chromatographic separation.[20]

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220°C) at a controlled rate.

-

Column: Chiral capillary column.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a range appropriate for the molecular weight of the analyte and its fragments (e.g., m/z 40-200).

-

Data Acquisition: Full scan or selected ion monitoring (SIM) for higher sensitivity.

-

-

Analysis: Compare the retention times and mass spectra of the peaks in the sample chromatogram with those of authentic standards of (2S)- and (2R)-2-hydroxyhexan-3-one to identify and quantify each enantiomer.

The following diagram illustrates a typical experimental workflow for the analysis of chiral alpha-hydroxy ketones.

Caption: Experimental workflow for chiral analysis of this compound.

Conclusion and Future Directions

This compound presents a fascinating case study of a molecule that defies simple categorization. While its classification as a monosaccharide is chemically accurate, its biological context points towards a more specialized role as a metabolic byproduct in certain microorganisms and as a contributor to flavor profiles. For researchers and drug development professionals, the true potential of this molecule lies in the yet-to-be-explored aspects of its biology.

Future research should focus on:

-

Elucidating the complete biosynthetic pathway of this compound in Corynebacterium glutamicum and other organisms. This could lead to the development of novel biocatalytic methods for the production of this and other chiral alpha-hydroxy ketones.

-

Investigating potential biological activities , including any role in intercellular signaling or as a biomarker for specific metabolic states.

-

Developing and optimizing synthetic and analytical protocols to facilitate further research and potential applications.

By moving beyond the simplistic "monosaccharide" label, the scientific community can begin to unravel the true complexity and potential of this compound and other molecules of its class.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Hydroxyhexan-3-one | C6H12O2 | CID 521486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C6H12O2 | CID 11073388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy-3-hexanone [webbook.nist.gov]

- 5. 2-Hydroxyhexan-3-one | 54073-43-7 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemical conversion of alpha-keto acids in relation to flavor formation in fermented foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Literature Review: Network of flavor compounds formation and influence factors in yogurt [flavorist.com]

- 9. Metabolic Engineering of Corynebacterium glutamicum for 2-Ketoisovalerate Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Metabolic engineering of Corynebacterium glutamicum for the production of 3-hydroxypropionic acid from glucose and xylose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of Short-Chain Fatty Acids in Mediating Very Low-Calorie Ketogenic Diet-Infant Gut Microbiota Relationships and Its Therapeutic Potential in Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. EP1468101B1 - Process for preparing chiral aromatic alpha-hydroxy ketones using 2-hydroxy-3-oxoacid synthase - Google Patents [patents.google.com]

- 17. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. research.vu.nl [research.vu.nl]

Methodological & Application

Enantioselective Synthesis of (2S)-Hydroxyhexan-3-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (2S)-hydroxyhexan-3-one, a valuable chiral building block in the pharmaceutical and fine chemical industries. The protocols focus on biocatalytic reduction, a highly efficient and stereoselective method for producing the desired (S)-enantiomer.

Introduction

Chiral α-hydroxy ketones are crucial intermediates in the synthesis of numerous biologically active molecules. (2S)-Hydroxyhexan-3-one, with its defined stereochemistry, serves as a key precursor for various complex organic molecules. Enantioselective synthesis is paramount to ensure the desired biological activity and to avoid potential adverse effects from other stereoisomers. Among the various synthetic strategies, biocatalytic methods, particularly the use of whole-cell systems or isolated enzymes, have emerged as powerful tools due to their high enantioselectivity, mild reaction conditions, and environmental compatibility.

This application note details a robust and highly selective biocatalytic protocol for the synthesis of (2S)-hydroxyhexan-3-one from the prochiral substrate 2,3-hexanedione.

Overview of Synthetic Strategies

Several methods have been developed for the enantioselective synthesis of α-hydroxy ketones. The main approaches include:

-

Biocatalytic Reduction of 1,2-Diketones: This is a highly effective method that utilizes whole microbial cells (e.g., yeast) or isolated carbonyl reductase enzymes to stereoselectively reduce one of the ketone functionalities of a 1,2-diketone. This approach often provides high enantiomeric excess (ee) and yields.

-

Organocatalytic α-Hydroxylation of Ketones: This method involves the use of small chiral organic molecules as catalysts to direct the enantioselective hydroxylation of a ketone at the α-position.

-

Asymmetric Transfer Hydrogenation: This technique employs chiral transition metal complexes as catalysts to facilitate the enantioselective transfer of hydrogen to one of the carbonyl groups of a 1,2-diketone.

This document will focus on the biocatalytic reduction method due to its demonstrated high efficiency and enantioselectivity for the synthesis of (2S)-hydroxyhexan-3-one.

Biocatalytic Synthesis of (2S)-Hydroxyhexan-3-one via Whole-Cell Reduction

The asymmetric reduction of 2,3-hexanedione using the yeast Candida parapsilosis is a highly effective method for producing (2S)-hydroxyhexan-3-one with excellent enantioselectivity. Candida parapsilosis possesses (S)-specific carbonyl reductases that preferentially catalyze the formation of the (S)-alcohol.

Quantitative Data Summary

The following table summarizes the typical quantitative data obtained from the whole-cell biocatalytic reduction of 2,3-hexanedione.

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) (%) |

| Candida parapsilosis (whole cells) | 2,3-Hexanedione | (2S)-Hydroxyhexan-3-one | >95 | >99 (S) |

Experimental Protocol: Whole-Cell Biocatalytic Reduction

This protocol describes the cultivation of Candida parapsilosis and the subsequent whole-cell biotransformation of 2,3-hexanedione.

Materials:

-

Candida parapsilosis strain (e.g., ATCC 7330)

-

Yeast Malt (YM) Broth (or equivalent growth medium)

-

Glucose

-

2,3-Hexanedione

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Centrifuge

-

Shaking incubator

-

Standard laboratory glassware

Procedure:

Part 1: Cultivation of Candida parapsilosis

-

Prepare the Yeast Malt (YM) broth according to the manufacturer's instructions and sterilize by autoclaving.

-

Inoculate a sterile flask containing the YM broth with a culture of Candida parapsilosis.

-

Incubate the culture at 25-30°C with shaking (e.g., 200 rpm) for 24-48 hours, or until a sufficient cell density is reached.

-

Harvest the yeast cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the cell pellet with sterile phosphate buffer and centrifuge again. Repeat this washing step twice to remove any residual growth medium.

Part 2: Whole-Cell Biotransformation

-

Resuspend the washed Candida parapsilosis cell pellet in phosphate buffer (pH 7.0) to a desired cell concentration (e.g., 50 g/L wet cell weight).

-

To this cell suspension, add glucose as a co-substrate for cofactor regeneration (e.g., to a final concentration of 2-5% w/v).

-

Add the substrate, 2,3-hexanedione, to the reaction mixture. The substrate can be added directly or as a solution in a minimal amount of a water-miscible co-solvent like ethanol or DMSO to aid solubility. (Typical substrate concentration: 10-50 mM).

-

Incubate the reaction mixture at 25-30°C with shaking for 24-48 hours. Monitor the progress of the reaction by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.

-

Extract the supernatant with ethyl acetate (3 x volume of the supernatant).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude (2S)-hydroxyhexan-3-one by column chromatography on silica gel if necessary.

-

Determine the yield and enantiomeric excess of the purified product using appropriate analytical techniques (e.g., chiral GC or HPLC).

Visualizations

Workflow for Biocatalytic Synthesis

Caption: General workflow for the biocatalytic synthesis of (2S)-Hydroxyhexan-3-one.

Decision Pathway for Synthesis Protocol Selection

Caption: Decision tree for selecting an appropriate enantioselective synthesis method.

Application Notes and Protocols for the Biocatalytic Production of (S)-2-Hydroxy-3-hexanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic production of the chiral building block (S)-2-Hydroxy-3-hexanone. This molecule is of interest in the synthesis of pharmaceuticals and other fine chemicals. The protocols focus on the use of microbial whole-cell biocatalysts, which offer an efficient and environmentally benign alternative to traditional chemical synthesis.

Introduction

The enantioselective reduction of prochiral ketones is a powerful strategy for the synthesis of optically active alcohols.[1][2] Microbial whole-cell biocatalysis is particularly advantageous for this transformation as it allows for the in-situ regeneration of expensive cofactors like NAD(P)H, which are essential for the activity of carbonyl reductases and alcohol dehydrogenases.[1] This document details the production of (S)-2-Hydroxy-3-hexanone from 2,3-hexanedione using microbial biocatalysts.

Biocatalytic Approach

The core of this biocatalytic process is the stereoselective reduction of the prochiral diketone 2,3-hexanedione. A key enzyme for achieving the desired (S)-enantiomer is an α-ketocarbonyl reductase that selectively reduces the keto group at the C-2 position.

Enzymatic Reaction Pathway

The biotransformation involves the enzymatic reduction of 2,3-hexanedione to (S)-2-hydroxy-3-hexanone. This reaction is catalyzed by a carbonyl reductase, which utilizes a reduced nicotinamide cofactor (NADPH or NADH) as a hydride source.

Caption: Biocatalytic reduction of 2,3-hexanedione to (S)-2-hydroxy-3-hexanone coupled with cofactor regeneration.

Recommended Microorganism and Enzyme

A promising enzyme for the production of (S)-2-hydroxy-3-hexanone is the α-ketocarbonyl reductase Gox1615 from Gluconobacter oxydans. This enzyme has been shown to catalyze the NADPH-dependent reduction of 2,3-hexanedione to 2(S)-hydroxy-3-hexanone with high stereoselectivity.[3]

Enzyme Characteristics

| Parameter | Value | Reference |

| Enzyme Name | Gox1615 | [3] |

| Source Organism | Gluconobacter oxydans | [3] |

| Substrate | 2,3-Hexanedione | [3] |

| Product | (S)-2-Hydroxy-3-hexanone | [3] |

| Cofactor | NADPH | [3] |

| Optimal pH | 6.5 | [3] |

| Optimal Temperature | 35 °C | [3] |

Experimental Protocols

The following protocols provide a general framework for the production of (S)-2-Hydroxy-3-hexanone using a whole-cell biocatalyst. These can be adapted for specific microorganisms, such as recombinant E. coli expressing the Gox1615 gene from Gluconobacter oxydans.

Protocol 1: Cultivation of the Biocatalyst (General Protocol)

This protocol is based on standard methods for cultivating E. coli for protein expression and can be adapted for other microorganisms.

-

Inoculum Preparation:

-

Aseptically inoculate 5 mL of Luria-Bertani (LB) medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl) with a single colony of the recombinant microbial strain.

-

If using a recombinant strain, include the appropriate antibiotic for plasmid maintenance.

-

Incubate at 37°C with shaking at 200 rpm for 12-16 hours.

-

-

Main Culture:

-

Inoculate 500 mL of LB medium in a 2 L flask with the overnight inoculum (1% v/v).

-

Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding the appropriate inducer (e.g., 0.1-1.0 mM IPTG for lac-based promoters) and continue incubation at a lower temperature (e.g., 18-25°C) for another 12-18 hours.

-

-

Cell Harvesting:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Wash the cell pellet twice with a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

-

The resulting cell paste can be used immediately for the biotransformation or stored at -80°C.

-

Protocol 2: Whole-Cell Biotransformation

This protocol describes the biocatalytic reduction of 2,3-hexanedione using the harvested microbial cells.

Caption: General workflow for the whole-cell biocatalytic production of (S)-2-Hydroxy-3-hexanone.

-

Reaction Setup:

-

In a suitable reaction vessel, prepare a reaction mixture containing:

-

100 mM Phosphate Buffer (pH 6.5-7.0)

-

10-50 g/L wet cell weight of the biocatalyst

-

1.5 equivalents of a co-substrate for cofactor regeneration (e.g., glucose or glycerol)[4]

-

10 mM 2,3-hexanedione (substrate)

-

-

The substrate can be dissolved in a small amount of a water-miscible organic solvent like DMSO to aid solubility.

-

-

Incubation:

-

Incubate the reaction mixture at 30-35°C with gentle agitation (e.g., 150 rpm).

-

Monitor the progress of the reaction by taking samples at regular intervals.

-

-

Reaction Work-up:

-

Once the reaction has reached completion (as determined by the disappearance of the substrate), terminate the reaction by centrifuging the mixture to remove the cells.

-

Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Protocol 3: Analytical Method for Product Analysis

The yield and enantiomeric excess of the (S)-2-Hydroxy-3-hexanone product can be determined by chiral gas chromatography (GC).

-

Sample Preparation:

-

Dissolve the crude product from the reaction work-up in a suitable solvent (e.g., hexane or ethyl acetate).

-

-

GC Conditions (Example):

-

Column: Chiral capillary column (e.g., Rt-βDEXsm or similar β-cyclodextrin-based column)[5]

-

Carrier Gas: Hydrogen or Helium[5]

-

Injector Temperature: 220°C

-

Detector: Flame Ionization Detector (FID) at 250°C[5]

-

Oven Program: 60°C (hold for 2 min), then ramp to 180°C at 5°C/min.

-

The retention times of the (S) and (R) enantiomers should be determined using a racemic standard.

-

-

Quantification:

-

Calculate the conversion yield based on the disappearance of the substrate peak and the appearance of the product peaks.

-

Determine the enantiomeric excess (e.e.) using the following formula:

-

e.e. (%) = [ (Area of (S) peak - Area of (R) peak) / (Area of (S) peak + Area of (R) peak) ] x 100

-

-

Summary of Expected Results

The following table summarizes the expected outcomes based on the use of the Gox1615 enzyme.

| Parameter | Expected Value | Reference |

| Substrate | 2,3-Hexanedione | [3] |

| Product | (S)-2-Hydroxy-3-hexanone | [3] |

| Enantiomeric Excess (e.e.) | >99% | [3] |

| Cofactor Regeneration | Glucose/Glucose Dehydrogenase | [6] |

| Reaction Time | 24-48 hours (typical for whole-cell systems) | [7] |

Troubleshooting

-

Low Conversion:

-

Cause: Insufficient cofactor regeneration, low enzyme activity, or substrate/product inhibition.

-

Solution: Increase the concentration of the co-substrate (e.g., glucose), optimize the cell concentration, or consider using a two-phase system to reduce high concentrations of inhibitory compounds.

-

-

Low Enantioselectivity:

-

Cause: Presence of other endogenous reductases with opposite stereoselectivity in the host organism.

-

Solution: Use a host strain with a low background of interfering enzymes or purify and use the specific enzyme of interest.

-

-

Poor Cell Growth:

-

Cause: Toxicity of the expressed recombinant protein or inappropriate culture conditions.

-

Solution: Optimize the induction conditions (lower temperature, lower inducer concentration) or use a different expression host.

-

Conclusion